Cas no 897617-07-1 (N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide)

N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
- MLS001235409
- N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide
- HMS3027C11
- F2073-0361
- HMS1656O07
- CHEMBL2140967
- N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
- SMR000808102
- AKOS024626313
- 897617-07-1
- N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide
-
- Inchi: 1S/C18H17N3O3/c1-12-8-9-21-15(10-12)19-13(2)17(18(21)23)20-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)
- InChI Key: YTGXIPDMSHAQIN-UHFFFAOYSA-N
- SMILES: C(NC1C(=O)N2C=CC(C)=CC2=NC=1C)(=O)COC1=CC=CC=C1
Computed Properties
- Exact Mass: 323.12699141g/mol
- Monoisotopic Mass: 323.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71Ų
N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2073-0361-15mg |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-5μmol |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-5mg |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-30mg |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-3mg |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-10μmol |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-20μmol |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-1mg |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-10mg |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2073-0361-4mg |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-phenoxyacetamide |
897617-07-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide Related Literature
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
Additional information on N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide
Professional Introduction to N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide (CAS No. 897617-07-1)
N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide (CAS No. 897617-07-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridoaprymidine class of heterocyclic molecules, which are well-known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates multiple functional groups that contribute to its unique chemical properties and biological interactions.
The N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl} moiety is a key feature of this compound, providing a rigid scaffold that can interact with biological targets in a specific manner. Pyridoaprymidines have been extensively studied for their roles in modulating various cellular processes, including enzyme inhibition and receptor binding. The presence of the 2-phenoxyacetamide group further enhances the compound's potential by introducing a polar region that can facilitate interactions with biological macromolecules.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The compound N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide has emerged as a promising candidate in this context. Studies have demonstrated its ability to interact with specific enzymes and receptors, making it a valuable scaffold for drug discovery efforts. The unique combination of functional groups in this molecule allows for fine-tuning of its biological activity, enabling researchers to develop derivatives with enhanced efficacy and reduced side effects.
The pharmacological profile of N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide has been investigated in several preclinical studies. These studies have highlighted its potential as an inhibitor of key enzymes involved in inflammatory pathways. By modulating these pathways, the compound may offer therapeutic benefits in conditions such as arthritis and inflammatory bowel disease. Additionally, preliminary data suggest that it may have anti-proliferative effects on certain cancer cell lines, making it a candidate for further exploration in oncology research.
The synthesis of N-{2,8-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}-2-phenoxyacetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the formation of the pyridoaprymidine core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the 2-phenoxyacetamide group, which is achieved through nucleophilic substitution or other coupling reactions.
The analytical characterization of this compound is crucial for understanding its chemical properties and ensuring its quality. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm the structure and purity of N-{2,8-dimethyl-4-o x o -4H-p y rid o1 , 2 -a p y rim idin -3 -yl strong >}-< strong > 2 -pheno xyacet amide strong > (CAS No. 897617 -07 -1). These methods provide detailed information about the molecular structure and help to identify any impurities that may be present.
In conclusion, N-{ 2 , 8 -dimethyl - 4 -oxo - 4 H - p y rid o1 , 2 -a p y rim idin -3 -yl strong >}-< strong > 2 -pheno xyacet amide strong > represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of heterocyclic chemistry continues to grow, compounds like this one will play an increasingly important role in the discovery of novel therapeutic agents.
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